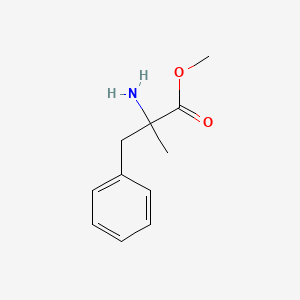

4-acetamidooxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group and R being the rest of the molecule .

Synthesis Analysis

Carboxylic acids can be synthesized from a variety of compounds, including alcohols, aldehydes, nitriles, and alkyl halides . The specific synthesis pathway would depend on the starting materials and the desired carboxylic acid.Molecular Structure Analysis

The molecular structure of a carboxylic acid involves a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon . The specific structure of “4-acetamidooxane-4-carboxylic acid” would depend on the arrangement of these groups in the molecule.Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including decarboxylation, reduction, and reactions with bases . The specific reactions that “4-acetamidooxane-4-carboxylic acid” would undergo would depend on its specific structure.Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are generally soluble in water and have a sour taste .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-acetamidooxane-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, amidation of the protected carboxylic acid, and deprotection of the carboxylic acid group to yield the final product.", "Starting Materials": ["4-hydroxyoxane-4-carboxylic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "acetamide", "diisopropylethylamine", "methanol", "dichloromethane"], "Reaction": ["Protection of the carboxylic acid group using acetic anhydride and triethylamine in N,N-dimethylformamide to yield the protected carboxylic acid intermediate", "Amidation of the protected carboxylic acid intermediate using N-hydroxysuccinimide and dicyclohexylcarbodiimide in N,N-dimethylformamide to yield the protected carboxamide intermediate", "Deprotection of the carboxylic acid group using acetamide and diisopropylethylamine in methanol and dichloromethane to yield the final product, 4-acetamidooxane-4-carboxylic acid"] } | |

Numéro CAS |

1342618-29-4 |

Formule moléculaire |

C8H13NO4 |

Poids moléculaire |

187.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.